N-(5-chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
CAS No.: 895995-56-9
Cat. No.: VC7133320
Molecular Formula: C24H21ClN2O4S
Molecular Weight: 468.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895995-56-9 |
|---|---|
| Molecular Formula | C24H21ClN2O4S |
| Molecular Weight | 468.95 |
| IUPAC Name | 2-(3-benzylsulfonylindol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21ClN2O4S/c1-31-22-12-11-18(25)13-20(22)26-24(28)15-27-14-23(19-9-5-6-10-21(19)27)32(29,30)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,28) |
| Standard InChI Key | IRWIDUVXNYENSK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can be hypothesized based on standard organic chemistry protocols for related compounds:
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Step 1: Preparation of the Indole Derivative
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Starting with indole, a sulfonation reaction introduces the phenylmethanesulfonyl group at the nitrogen atom.
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Step 2: Functionalization of the Aromatic Ring
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The 5-chloro-2-methoxyphenylamine is synthesized or commercially obtained.
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Step 3: Coupling Reaction
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The amine group of the chlorinated methoxyphenyl derivative reacts with the acetamide side chain of the sulfonated indole under conditions such as carbodiimide-mediated coupling or amidation.
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Step 4: Purification
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The product is purified using recrystallization or chromatography techniques.
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Applications and Biological Activity
Sulfonamide derivatives like this compound are widely studied for their therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors.
Potential Applications
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Antimicrobial Activity
Sulfonamides are known inhibitors of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. -
Anticancer Potential
Compounds containing indole and sulfonamide moieties have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. -
Anti-inflammatory Properties
The presence of both indole and sulfonamide groups suggests potential as inhibitors of inflammatory pathways such as cyclooxygenase (COX) or lipoxygenase (LOX).
Molecular Docking Studies
In silico studies could predict interactions with proteins such as kinases or proteases, providing insights into its mechanism of action.
Analytical Characterization
Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure:
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NMR: Confirms chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionalities.
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MS: Provides molecular ion peaks consistent with its molecular weight.
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IR: Identifies characteristic functional groups like sulfonamides (~1150–1350 cm⁻¹) and amides (~1650 cm⁻¹).
Biological Testing
While no specific studies on this compound were found in the provided data, analogs have shown promising activity:
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Cytotoxicity assays against human cancer cell lines.
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Inhibition of inflammatory mediators in vitro.
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